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molecular formula C10H9NO2 B073831 Methyl 1H-indole-2-carboxylate CAS No. 1202-04-6

Methyl 1H-indole-2-carboxylate

Cat. No. B073831
M. Wt: 175.18 g/mol
InChI Key: NQPIEWBAWBFGOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04980368

Procedure details

50 g Indole-2-carboxylic acid were stirred with 400 ml methanol/10% H2SO4 for 48 hours. The resulting crystals were filtered off and washed with methanol giving 51.3 g product.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]([OH:12])=[O:11].[CH3:13]O>>[CH3:13][O:11][C:10]([C:2]1[NH:1][C:9]2[C:4]([CH:3]=1)=[CH:5][CH:6]=[CH:7][CH:8]=2)=[O:12]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)C(=O)O
Name
Quantity
400 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting crystals were filtered off
WASH
Type
WASH
Details
washed with methanol giving 51.3 g product

Outcomes

Product
Name
Type
Smiles
COC(=O)C=1NC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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